molecular formula C18H16ClN3O3S B5500559 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole

5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole

Cat. No. B5500559
M. Wt: 389.9 g/mol
InChI Key: KFOWLKJRGLKSQF-UHFFFAOYSA-N
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Description

The compound “5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The molecule also contains a pyrrolidine ring, which is a type of secondary amine with a four-carbon ring structure . Additionally, it has a sulfonyl group attached to a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and pyrrolidine rings would add rigidity to the structure, while the phenyl and sulfonyl groups could potentially participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Antimicrobial and Antiviral Applications

Several studies have synthesized derivatives of 1,2,4-oxadiazole, investigating their antimicrobial and antiviral properties. For example, compounds with chloro-substitutions demonstrated significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity comparable to conventional drugs against Penicillium chrysogenum. Another study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing anti-tobacco mosaic virus activity, suggesting their potential in plant protection (Chen et al., 2010).

Anticancer Research

Research into the anticancer properties of 1,2,4-oxadiazole derivatives has shown promising results. Compounds featuring the oxadiazole moiety were studied for their cytotoxic activity against various cancer cell lines, including lung carcinoma cells. A study highlighted the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, investigating their anti-cancer activities and showing moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

Material Science Applications

In the field of material science, particularly for medium-high temperature fuel cells, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been developed. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with significant proton conductivity and low methanol diffusion coefficient, making them suitable as proton exchange membranes for fuel cell applications at medium-high temperatures (Xu et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its structure for increased potency or improved pharmacokinetic properties .

properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-14-8-10-15(11-9-14)26(23,24)22-12-4-7-16(22)18-20-17(21-25-18)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWLKJRGLKSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

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